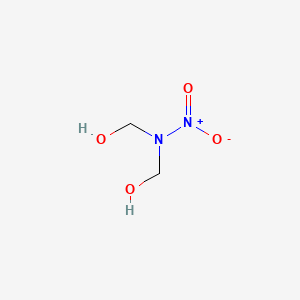

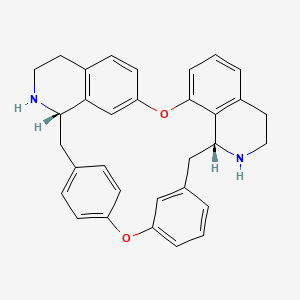

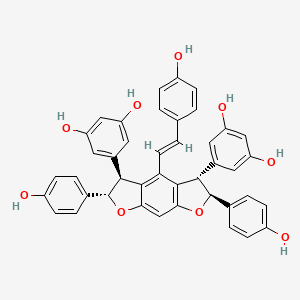

![molecular formula C51H101NO8 B1242598 (1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol is a C-glycosylphytoceramide consisting of 1-O-(alpha-D-galactopyranosyl)-N-hexacosanylphytosphingosine with the anomeric oxygen replaced by a methylene group.

Scientific Research Applications

Enzyme Inhibition and Disease Research

- Inhibition of Glycosidase Enzymes : A study by Wang and Bennet (2007) synthesized analogues of galacto-validamine, related to the glycosidase inhibitor. These compounds showed competitive inhibition of α-galactosidase enzymes, which are significant in the context of various metabolic and digestive processes. This research suggests potential applications in targeting glycosidase-related disorders or metabolic pathways (Wang & Bennet, 2007).

Diagnostic and Therapeutic Applications

- Potential in Diagnostics and Therapeutics : Fröhlich et al. (2011) developed a fluorescent probe for β-galactosidase, enhancing residual enzyme activities in fibroblasts. This advancement is relevant for diagnostic compounds used in tracking mutant β-gal as well as aberrant GM1 gangliosides in live cell imaging. Such compounds can have significant implications in both diagnostics and therapeutics, especially in genetic and metabolic diseases (Fröhlich et al., 2011).

Chemical Synthesis and Industrial Applications

Synthesis of Sugar-Derived Polyurethanes : Gómez and Varela (2009) conducted research on the synthesis of polyhydroxy [n]-polyurethanes, using sugar-derived units. This type of chemical synthesis has broad implications in the production of materials with specific properties, such as high thermal stability and potential applications in various industries (Gómez & Varela, 2009).

Ester Derivatives as Detergents and Emulsifiers : Al-kubassy and Al-Hetee (2015) focused on synthesizing new esters derivatives of D-galactitol. These compounds were evaluated for their properties as detergents and emulsifiers. This research highlights the potential of such compounds in industrial applications, particularly in the formulation of cleaning and cosmetic products (Al-kubassy & Al-Hetee, 2015).

Biofuel and Energy Production

- Production of Hexanoic Acid for Biofuel : A study by Jeon et al. (2010) examined the production of hexanoic acid from D-galactitol by a newly isolated strain of Clostridium. This research is significant in the context of renewable energy, particularly for the development of biofuels, as hexanoic acid can be a valuable component in this sector (Jeon, Kim, Um, & Sang, 2010).

properties

Product Name |

(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol |

|---|---|

Molecular Formula |

C51H101NO8 |

Molecular Weight |

856.3 g/mol |

IUPAC Name |

N-[(3S,4S,5R)-4,5-dihydroxy-1-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nonadecan-3-yl]hexacosanamide |

InChI |

InChI=1S/C51H101NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-47(55)52-43(40-41-45-49(57)51(59)50(58)46(42-53)60-45)48(56)44(54)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h43-46,48-51,53-54,56-59H,3-42H2,1-2H3,(H,52,55)/t43-,44+,45+,46+,48-,49-,50-,51+/m0/s1 |

InChI Key |

BNYLLEHBKIGJHB-XHSUSRKPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CCC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

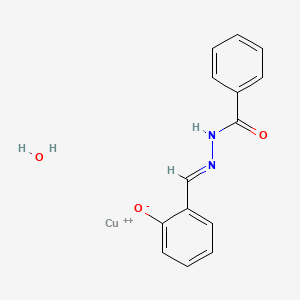

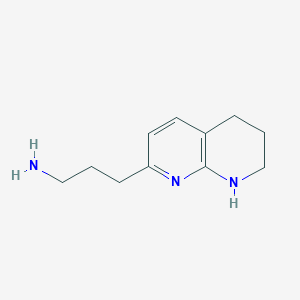

![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)

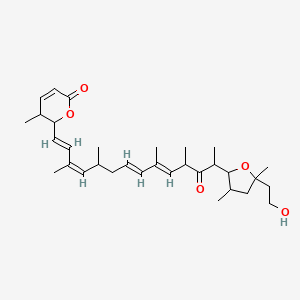

![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1242533.png)

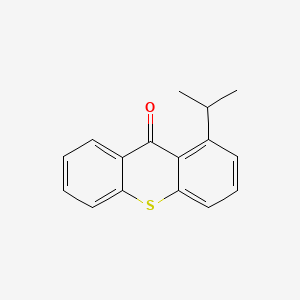

![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)

![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)